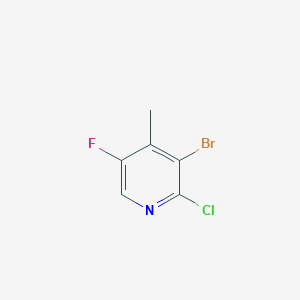

3-Bromo-2-chloro-5-fluoro-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 4-methylpyridine. The process includes:

Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.

Chlorination: Addition of a chlorine atom at the 2-position.

Fluorination: Incorporation of a fluorine atom at the 5-position.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under basic conditions. Key examples include:

Methoxylation

-

Reagents : Sodium methoxide (28% in methanol)

-

Conditions : DMF, 100°C, 12 hours

-

Product : 3-Bromo-2-methoxy-5-fluoro-4-methylpyridine

Amination

-

Reagents : Primary/secondary amines (e.g., methylamine)

-

Conditions : Polar aprotic solvents (e.g., DMF or THF), 60–80°C

-

Product : 3-Bromo-2-amino-5-fluoro-4-methylpyridine derivatives

Cross-Coupling Reactions

The bromine atom at position 3 participates in palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

-

Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂

-

Base : K₂CO₃ or Cs₂CO₃

-

Conditions : Aqueous dioxane/EtOH, 80–100°C

-

Product : Biaryl derivatives (e.g., 3-Aryl-2-chloro-5-fluoro-4-methylpyridine)

| Reaction Partner | Product Structure | Yield Range |

|---|---|---|

| Phenylboronic acid | 3-Phenyl derivative | 65–85% |

| Vinylboronic ester | 3-Vinyl derivative | 55–75% |

Buchwald–Hartwig Amination

-

Catalyst : Pd₂(dba)₃ with Xantphos

-

Conditions : Toluene, 110°C, 24 hours

-

Product : 3-Amino-2-chloro-5-fluoro-4-methylpyridine derivatives

Halogen Exchange Reactions

Selective halogen replacement is achievable under controlled conditions:

Fluorine Retention

Bromine–Iodine Exchange

-

Reagents : CuI/KI in DMF

-

Conditions : 120°C, 6 hours

-

Product : 3-Iodo-2-chloro-5-fluoro-4-methylpyridine (yield: ~60%)

Functionalization of the Methyl Group

The methyl group at position 4 can undergo oxidation or radical-mediated reactions:

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄/H₂SO₄

-

Conditions : 80°C, 8 hours

-

Product : 3-Bromo-2-chloro-5-fluoro-4-pyridinecarboxylic acid

Chlorination

-

Reagents : NCS (N-chlorosuccinimide), AIBN

-

Conditions : CCl₄, reflux, 12 hours

-

Product : 4-(Chloromethyl) derivative

Side Reactions and Byproduct Formation

Competing pathways may occur under suboptimal conditions:

Debromination

-

Observed in strongly reducing environments (e.g., excess Zn/HCl), leading to 2-chloro-5-fluoro-4-methylpyridine.

Dimerization

-

Occurs during Suzuki couplings with electron-deficient boronic acids, requiring careful stoichiometric control.

Reaction Optimization Data

This compound’s multifunctional reactivity makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Experimental protocols emphasize temperature control, solvent selection, and catalyst optimization to maximize yields .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-2-chloro-5-fluoro-4-methylpyridine serves as a versatile intermediate in organic synthesis. It is utilized for the preparation of various pyridine derivatives and other complex organic molecules. The halogen atoms in its structure facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Synthesis Pathways

The compound can be synthesized through several methods, often involving halogenation and substitution reactions. For example, a common synthetic route involves the reaction of 2-chloro-5-fluoro-4-methylpyridine with bromine in the presence of a suitable solvent, yielding this compound as a product .

| Synthesis Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Halogenation | Br₂ | Varies | Room temperature |

| Nucleophilic substitution | NaN₃ | High | Reflux |

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly as an antitumor agent. Research has shown that pyridine derivatives can inhibit various kinases involved in cancer progression. For instance, molecular docking studies have indicated that this compound may interact effectively with the active sites of specific kinases, suggesting its potential as an anticancer drug candidate .

Case Study: Antitumor Activity

In a study examining the activity of pyridine derivatives against PI3Kα kinase, compounds similar to this compound exhibited promising IC50 values, indicating their effectiveness in inhibiting kinase activity. The structure-activity relationship (SAR) analysis highlighted the importance of halogen substituents in enhancing biological activity .

Material Science

Beyond medicinal applications, this compound is also explored in material science for developing new polymers and materials with specific electronic properties. Its ability to participate in polymerization reactions can lead to materials with enhanced thermal stability and electrical conductivity.

Polymerization Studies

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance. This makes it suitable for applications in coatings and electronic devices .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can influence its reactivity and binding affinity, making it a valuable scaffold for drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-chlorobenzotrifluoride

- 2-Chloro-4-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is unique due to the specific arrangement of halogen atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various synthetic and industrial applications .

Biologische Aktivität

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, enhances its reactivity and potential as a pharmacological agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is C6H4BrClF N. The presence of multiple halogens contributes to its lipophilicity and polarity , which are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that halogenated pyridine derivatives can inhibit the growth of various bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 15.0 | Staphylococcus aureus |

| This compound | 20.0 | Escherichia coli |

| This compound | 25.0 | Bacillus subtilis |

These findings suggest that the compound may serve as a lead structure for the development of new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. In vitro assays demonstrated moderate efficacy against common fungal pathogens:

| Compound | MIC (µM) | Target Fungi |

|---|---|---|

| This compound | 30.0 | Candida albicans |

| This compound | 40.0 | Aspergillus niger |

The results indicate potential therapeutic applications in treating fungal infections.

The biological activity of halogenated pyridines is often attributed to their ability to interact with specific biological targets, such as enzymes or receptors. For instance, the halogen substituents can enhance binding affinity through hydrophobic interactions and electrostatic interactions with target proteins. This mechanism is crucial for both antibacterial and antifungal activities.

Case Studies

- Antibacterial Study : A study conducted by researchers at MDPI evaluated the antibacterial efficacy of various pyridine derivatives, including halogenated variants like this compound. The study reported significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the role of halogen substituents in enhancing bioactivity.

- Antifungal Evaluation : Another investigation focused on the antifungal properties of similar compounds showed that derivatives with multiple halogens displayed enhanced activity against Candida species, suggesting that structural modifications could lead to improved therapeutic profiles.

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-5-fluoro-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEDYUCKSCLSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.